Diethyl 4-Fluoro-2-nitrobenzylphosphonate
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Overview
Description
Diethyl 4-Fluoro-2-nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15FNO5P It is a derivative of benzylphosphonate, where the benzyl group is substituted with a fluorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Fluoro-2-nitrobenzylphosphonate typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with diethyl phosphite. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
4-Fluoro-2-nitrobenzyl chloride+Diethyl phosphiteBaseDiethyl 4-Fluoro-2-nitrobenzylphosphonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Fluoro-2-nitrobenzylphosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The phosphonate group can be oxidized to a phosphate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the nitro group under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group to an amine.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can convert the phosphonate group to a phosphate.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives.
Reduction: Products include amine derivatives.
Oxidation: Products include phosphate derivatives.
Scientific Research Applications
Diethyl 4-Fluoro-2-nitrobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It can be used to study enzyme interactions, particularly those involving phosphonate groups.
Industry: Used in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl 4-Fluoro-2-nitrobenzylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through competitive binding at the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Nitrobenzylphosphonate: Similar structure but lacks the fluorine atom.
Diethyl 4-Fluorobenzylphosphonate: Similar structure but lacks the nitro group.
Diethyl 2-Nitrobenzylphosphonate: Similar structure but the nitro group is in a different position.
Uniqueness
Diethyl 4-Fluoro-2-nitrobenzylphosphonate is unique due to the presence of both the fluorine and nitro groups on the benzyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific enzyme inhibition, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15FNO5P |
---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-6-10(12)7-11(9)13(14)15/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
MGEPUPPLJFTYTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)F)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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